molecular formula C17H13N3O2S3 B2558448 3-methoxy-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide CAS No. 361173-08-2

3-methoxy-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide

Cat. No.: B2558448
CAS No.: 361173-08-2
M. Wt: 387.49
InChI Key: PDPQJFPJVLTAAE-UHFFFAOYSA-N
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Description

The compound 3-methoxy-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide features a complex tricyclic framework incorporating dithia (two sulfur atoms) and diaza (two nitrogen atoms) moieties. The benzamide group is substituted with a methoxy group at the 3-position, while the tricyclic system includes a methylsulfanyl substituent at position 11.

Key structural attributes include:

  • Tricyclic core: A fused bicyclo[7.3.0] system with additional heteroatoms (S, N).
  • Substituents: Methoxy (electron-donating) and methylsulfanyl (thioether) groups, which may influence electronic properties and solubility.
  • Molecular complexity: The rigid tricyclic system likely impacts conformational flexibility and binding interactions.

Crystallographic studies using programs like SHELXS97 and SHELXL97 (for structure solution and refinement) and visualization tools like ORTEP-3 (for molecular graphics) are critical for analyzing such compounds .

Properties

IUPAC Name

3-methoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S3/c1-22-10-5-3-4-9(8-10)15(21)20-16-18-11-6-7-12-14(13(11)24-16)25-17(19-12)23-2/h3-8H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPQJFPJVLTAAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-methoxy-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7300^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide involves multiple steps, each requiring specific reaction conditions and reagentsIndustrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of scalable processes to ensure consistent production quality .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. .

Scientific Research Applications

3-methoxy-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs with Modified Substitutions

3,4-Dimethoxy Analogs

A closely related compound, 3,4-dimethoxy-N-[...]benzamide (CAS: 441290-73-9), differs by an additional methoxy group at the 4-position. Key comparisons include:

Property Target Compound 3,4-Dimethoxy Analog
Molecular Formula C₁₇H₁₃N₃O₂S₃ (inferred) C₁₈H₁₅N₃O₃S₃
Molecular Weight ~403.5 g/mol (inferred) 417.525 g/mol
Substituents 3-methoxy 3,4-dimethoxy
Potential Impact Reduced steric bulk Enhanced electron donation

The additional methoxy group in the analog may improve solubility in polar solvents but could reduce membrane permeability due to increased polarity.

N-(1-Azidopentan-3-yl)-4-Methoxybenzamide

This compound () shares a benzamide core but replaces the tricyclic system with a flexible azido-pentyl chain. Differences include:

  • Flexibility : The azido-pentyl chain introduces conformational mobility, contrasting with the rigid tricyclic core of the target compound.
  • Synthesis : Both compounds utilize carbodiimide-mediated amide coupling (e.g., EDC.HCl, HOBt), a standard method for benzamide synthesis .

Tricyclic Heterocyclic Compounds

12-(4-Methoxyphenyl)-10-Phenyl-Hexaazatricyclo Derivative

This compound () features a hexaazatricyclo framework (six nitrogen atoms) compared to the dithia-diaza system in the target compound. Key contrasts:

  • Substituents : A 4-methoxyphenyl group vs. the benzamide group in the target compound.
  • Crystallography : Both compounds were analyzed using SHELX programs, with R factors ≤ 0.041, indicating high-quality structural data .

Structural Analysis

  • X-ray Crystallography : Programs like SHELXS97 (structure solution) and SHELXL97 (refinement) are essential for resolving complex tricyclic systems .
  • Thermal Stability : Melting points (e.g., 73–76°C for ’s compound) suggest moderate stability, though data for the target compound are lacking.

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